![molecular formula C12H10 B14479599 7a,8-Dihydrocyclopenta[a]indene CAS No. 65091-62-5](/img/structure/B14479599.png)
7a,8-Dihydrocyclopenta[a]indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a,8-Dihydrocyclopenta[a]indene is a chemical compound known for its unique structure and properties It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a fused ring system that includes a cyclopentane ring and an indene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7a,8-Dihydrocyclopenta[a]indene typically involves cyclization reactions. One common method is the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives, catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene. This reaction forms 1-substituted-1H-indene and 1-indanone products through a 1,5-hydrogen shift mechanism .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 7a,8-Dihydrocyclopenta[a]indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
7a,8-Dihydrocyclopenta[a]indene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex polycyclic structures.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 7a,8-Dihydrocyclopenta[a]indene involves its ability to participate in various chemical reactions due to its reactive sites. The molecular targets and pathways depend on the specific application. For instance, in biological systems, its derivatives may interact with cellular components, leading to therapeutic effects.
Comparación Con Compuestos Similares
Indene: A simpler structure with a single fused ring system.
Cyclopentadiene: A related compound with a five-membered ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: 7a,8-Dihydrocyclopenta[a]indene is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in synthesis and materials science .
Propiedades
Número CAS |
65091-62-5 |
|---|---|
Fórmula molecular |
C12H10 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4,4a-dihydrocyclopenta[a]indene |
InChI |
InChI=1S/C12H10/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-7,9H,8H2 |
Clave InChI |
OLPPIEIQLHKFNA-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC=CC2=C3C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



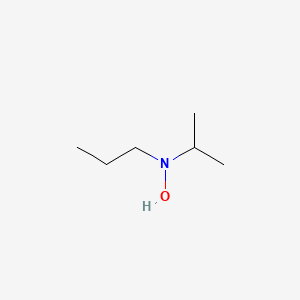
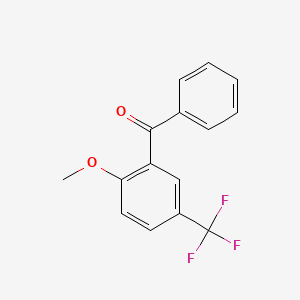
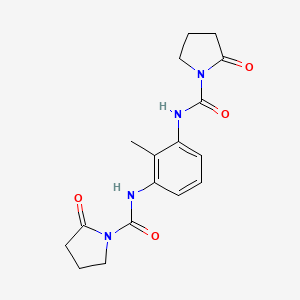
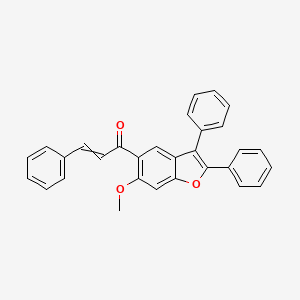
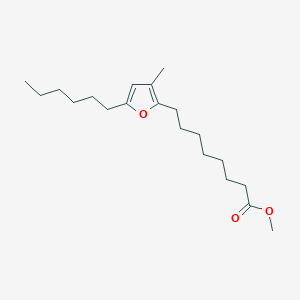
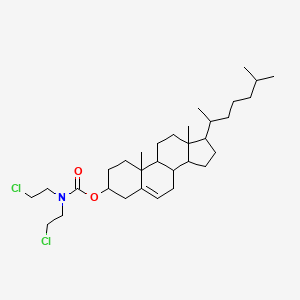
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)

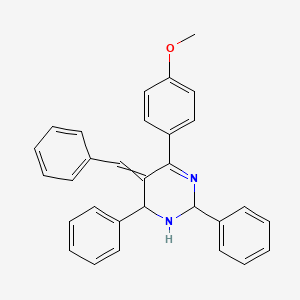
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
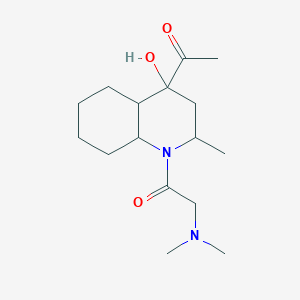
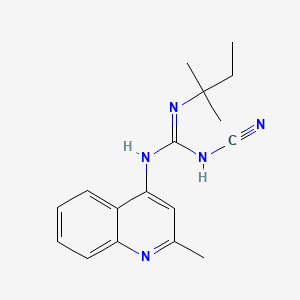
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
